molecular formula C7H5ClN2 B2731921 3-Chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1384079-12-2

3-Chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2731921
CAS No.: 1384079-12-2
M. Wt: 152.58
InChI Key: JFVCPZNYTPZOIA-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a chlorine atom attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable pyrrole derivative under the influence of a strong base and a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: 3-Chloro-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for anticancer, antiviral, and antimicrobial agents.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrrolo[2,3-c]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 7-Azaindole

Comparison: 3-Chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific chlorine substitution pattern and the position of the nitrogen atoms in the fused ring system. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCPZNYTPZOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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